molecular formula C20H20N2O3 B5542258 N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide

N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide

Cat. No. B5542258
M. Wt: 336.4 g/mol
InChI Key: QXDKEVPMNFLNRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds such as 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides demonstrates the use of isocyanide-based five-component synthesis, showcasing the complexity and efficiency of modern synthetic methods (Akbarzadeh et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like N-benzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropylacetamide is characterized by techniques such as X-ray crystallography. This analysis provides detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. Structural analyses reveal the intricate details of the molecular framework, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds with the isoindolinone core are involved in a variety of chemical reactions, highlighting their reactivity and versatility. For example, cascade reactions involving isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates show the potential for creating complex molecules with multiple functional groups (Silaichev et al., 2009). These reactions are crucial for synthesizing new materials with desired chemical properties.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of 2,3-Dihydrobenzo[1,4]dioxine and 3,4-Dihydro-2H-benzo[1,4]oxazine Derivatives : A study described the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through a tandem oxidative aminocarbonylation-intramolecular conjugate addition reaction. This process showcased significant stereoselectivity and provided a new avenue for the synthesis of complex organic molecules (Gabriele et al., 2006).

  • Isocyanide-Based Five-Component Synthesis : Another research effort reported an efficient method for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides through a five-component condensation reaction. This method represents a significant contribution to the field of medicinal chemistry, offering a novel approach to synthesizing benzodiazepine derivatives with potential therapeutic applications (Akbarzadeh et al., 2012).

Materials Science and Polymer Chemistry

  • Polymerization of Benzoxazine Monomers : Research into benzoxazine monomers containing arylpropargyl ether revealed the preparation of novel monomers and their subsequent polymerization to produce highly thermally stable polybenzoxazines. This work highlights the potential of using specific chemical moieties for developing advanced materials with desirable properties for various industrial applications (Agag & Takeichi, 2001).

Pharmaceutical Applications

  • Antibacterial Evaluation of 1,2,3-Triazoles : The synthesis and antibacterial evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via 1,3-dipolar cycloaddition reaction demonstrated significant reductions in reaction times and comparably higher yields under ultrasound irradiation. Many of the synthesized compounds displayed promising antimicrobial activities, suggesting their potential as novel antibacterial agents (Rezki, 2016).

properties

IUPAC Name

N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14(2)21(12-15-8-4-3-5-9-15)18(23)13-22-19(24)16-10-6-7-11-17(16)20(22)25/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDKEVPMNFLNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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